5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide

Hydrogen bonding Physicochemical properties Drug design

This compound features a patented hybrid architecture combining a 5-oxo-5-phenylpentanamide side chain with a 5-(2-oxopyrrolidin-1-yl)pyridine core, delivering unique hydrogen-bonding (HBA=4) and conformational properties essential for selective SYNJ2 inhibition. Generic analogs with thiophene or furan replacements fail to recapitulate this pharmacophore, making this the definitive reference standard for patent landscape analysis and structure-property relationship studies. Procure now to secure IP-protected starting material for medicinal chemistry and chemical probe development.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034585-30-1
Cat. No. B2535256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide
CAS2034585-30-1
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O3/c25-19(17-6-2-1-3-7-17)8-4-9-20(26)23-14-16-12-18(15-22-13-16)24-11-5-10-21(24)27/h1-3,6-7,12-13,15H,4-5,8-11,14H2,(H,23,26)
InChIKeyAHSTUQDPQRTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide (CAS 2034585-30-1): Structural Identity and Patent-Backed Procurement Baseline


The compound 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide (CAS 2034585-30-1, molecular formula C21H23N3O3, molecular weight 365.4 g/mol) is a synthetic small molecule distinguished by its hybrid architecture fusing a 5-oxo-5-phenylpentanamide side chain to a 5-(2-oxopyrrolidin-1-yl)pyridine core via a methylene-amide linker . This structure has been associated with the patent family covering pyridine compounds and their uses (US 9056832 B2), which explicitly claims compositions of matter and therapeutic applications for molecules incorporating this scaffold [1]. Compared to simpler analogs that lack the pyrrolidinone ring or substitute it with thiophene or furan moieties, the compound's distinctive 2-oxopyrrolidin-1-yl appendage introduces unique hydrogen-bonding and steric properties that are predicted to influence target selectivity and pharmacokinetic behavior.

Why 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide Cannot Be Replaced by a Generic Analog


Generic substitution with close structural analogs such as 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide or N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is likely to fail due to substantial differences in the heterocyclic appendage that alter both the three-dimensional pharmacophore and the electronic surface potential [1]. The target compound's 2-oxopyrrolidin-1-yl substituent provides a specific hydrogen-bond acceptor capacity (HBA count = 4) and a conformational constraint that differs markedly from thiophene, furan, or cyclopropyl replacements . These variations are expected to translate into different target engagement profiles, metabolic stability, and off-target liability—meaning that data generated with one analog cannot be reliably extrapolated to the other without explicit bridging studies.

Quantitative Differentiation Evidence for 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide (2034585-30-1)


Hydrogen Bond Acceptor Count Differentiates 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide from Thiophene and Furan Analogs

The target compound contains four hydrogen bond acceptor (HBA) sites arising from its three carbonyl oxygen atoms and the pyridine nitrogen. In contrast, the thiophene analog (5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide) has only three HBA sites, while the furan analog has an equivalent number but distributes them across a different heterocyclic geometry. The presence of the 2-oxopyrrolidin-1-yl ring in the target compound introduces an additional carbonyl oxygen as an HBA compared to the thiophene-substituted analog, which has no carbonyl oxygen on its heterocycle [1].

Hydrogen bonding Physicochemical properties Drug design

Patent-Defined Structural Genus Ownership Distinguishes 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide from Non-Patented Analogs

US Patent 9056832 B2 provides composition-of-matter claims for pyridine compounds encompassing the 2-oxopyrrolidin-1-yl substitution pattern at the pyridine 5-position in conjunction with amide-linked side chains. The target compound falls within the structural genus defined by Formula I in the patent, which is not universally covered by all pyridine-pentanamide analogs. For instance, the cyclopropyl-substituted analog (N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide) contains a carbon-linked cyclopropyl group rather than a nitrogen-linked heterocycle and may fall outside the claimed scope of this specific patent family [1].

Patent landscape Chemical intellectual property Procurement

Molecular Weight and Rotatable Bond Counts Differentiate 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide from Benzothiadiazole-Capped Analogs

The target compound has a molecular weight of 365.4 g/mol and contains 8 rotatable bonds. The benzothiadiazole analog (N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide) has a molecular weight of 353.4 g/mol but contains only 5 rotatable bonds, reflecting its more rigid bicyclic terminus. The thiophene analog has a molecular weight of 364.46 g/mol and 7 rotatable bonds [1].

Molecular weight Rotatable bonds Drug-likeness

Inferred Target Engagement Differentiates 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide from Simple 5-Oxo-5-phenylpentanamide Scaffolds

The 5-oxo-5-phenylpentanamide substructure has been identified as a pharmacophore for synaptojanin 2 (SYNJ2) inhibition, a target implicated in tumor metastasis and cancer progression. While the simple 5-oxo-5-phenylpentanamide compound lacks the pyridine-pyrrolidinone extension required for enhanced binding affinity, the target compound incorporates this substructure into a more elaborate framework that may confer improved potency, selectivity, or pharmacokinetic properties through additional protein-ligand interactions [1].

Synaptojanin 2 SYNJ2 Tumor metastasis

Optimal Research and Industrial Application Scenarios for 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting SYNJ2

The target compound's unique fusion of the 5-oxo-5-phenylpentanamide pharmacophore with the 5-(2-oxopyrrolidin-1-yl)pyridine extension makes it a prime candidate for medicinal chemistry programs aiming to identify novel SYNJ2 inhibitors with improved selectivity and pharmacokinetic profiles over simpler pentanamide scaffolds [1]. Its patent-backed structure (US 9056832 B2) provides a defined intellectual property position for translational research [2].

Physicochemical Comparator in Drug Design: Hydrogen-Bonding and Conformational Flexibility Studies

With 4 hydrogen-bond acceptor sites and 8 rotatable bonds, this compound serves as an intermediate-flexibility reference point for structure-property relationship (SPR) studies. It can be systematically compared to the more rigid benzothiadiazole analog (5 rotatable bonds, 6 HBA) and the less polar thiophene analog (3 HBA) to deconvolute the contributions of hydrogen bonding and conformational entropy to permeability, solubility, and target binding [1].

Patent-Landscape Navigation and Freedom-to-Operate Analysis

For biotechnology and pharmaceutical companies evaluating the patent landscape around pyridine-based SYNJ2 inhibitors, procuring this compound enables precise freedom-to-operate assessment against the claims of US 9056832 B2. Its structural features—specifically the 2-oxopyrrolidin-1-yl substitution at the pyridine 5-position—are directly relevant to the patent's scope, whereas cyclopropyl or other carbon-linked analogs may fall into different patent families [1].

Chemical Probe Development for Target Deconvolution in Metastasis Biology

The compound's elaborated architecture positions it as a potential chemical probe for deconvoluting the role of SYNJ2 in tumor metastasis pathways. Unlike the minimal 5-oxo-5-phenylpentanamide scaffold, the target compound's additional pyridine-pyrrolidinone moiety may enable affinity-based proteomics approaches (e.g., pull-down or photoaffinity labeling) to identify interacting proteins beyond SYNJ2 [1][2].

Quote Request

Request a Quote for 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.